molecular formula C21H21ClFN5O B2502203 (3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034413-02-8

(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No.: B2502203
CAS No.: 2034413-02-8
M. Wt: 413.88
InChI Key: WVIMLUBFRSEXRF-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone (CAS 2034413-02-8) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. It features a complex molecular structure with a molar mass of 413.88 g/mol and a molecular formula of C21H21ClFN5O . This compound is part of a class of molecules investigated for their potent receptor antagonist activities. Structurally related compounds containing the tetrahydropyrazino[1,2-b]indazole and piperazine scaffolds have been identified in patent literature as potent EP4 (Prostaglandin E2 receptor EP4 subtype) receptor antagonists . The EP4 receptor is a key mediator of inflammation and pain, making its antagonists promising candidates for the development of new anti-inflammatory and analgesic medications. The presence of the 3-chloro-4-fluorophenyl group further enhances its potential as a high-affinity ligand for various biological targets. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for target validation, high-throughput screening, signal transduction studies, and as a key intermediate in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O/c22-16-13-14(5-6-17(16)23)21(29)27-11-9-26(10-12-27)20-19-15-3-1-2-4-18(15)25-28(19)8-7-24-20/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMLUBFRSEXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro-fluoro phenyl group and a piperazine moiety linked to a tetrahydropyrazino indazole. The molecular formula is C19H20ClFN5OC_{19}H_{20}ClFN_{5}O with a molecular weight of 364.85 g/mol. The InChI key for this compound is OSWFIVFLDKOXQC-UHFFFAOYSA-N.

Research indicates that this compound may act through multiple biological pathways:

  • Receptor Interaction : It has been suggested that the compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially improving mood and cognitive function .

Antidepressant Effects

Several studies have demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, piperazine derivatives have been shown to modulate serotonergic systems effectively. This suggests that our compound may also possess similar properties.

Antitumor Activity

Research has indicated that certain derivatives of this compound can inhibit tumor growth by affecting angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer treatment, where inhibiting angiogenesis can slow tumor progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:

ParameterValue
AbsorptionHigh
Volume of DistributionModerate
Elimination Half-LifeVaries by study

Studies suggest that the compound has favorable absorption characteristics and moderate distribution volumes, which could enhance its efficacy as a therapeutic agent.

Case Studies

  • Antidepressant Activity : A study involving a related piperazine compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at varying doses over two weeks. The study concluded that the mechanism likely involved serotonin receptor modulation.
  • Antitumor Effects : In vitro studies on cell lines showed that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog: 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (CAS 2034413-16-4)

Key Differences :

  • Substituent on Phenyl Group : Methoxy (OCH₃) at the 4-position vs. fluoro (F) in the target compound.
  • Linker: Ethanone (CH₂-C=O) vs. methanone (C=O) in the target. Implications:
  • The ethanone linker introduces additional conformational flexibility, which might reduce target selectivity compared to the shorter methanone bridge .

Table 1: Structural Comparison with CAS 2034413-16-4

Feature Target Compound CAS 2034413-16-4
Phenyl Substituents 3-Cl, 4-F 3-Cl, 4-OCH₃
Linker Methanone (C=O) Ethanone (CH₂-C=O)
Molecular Formula C₂₂H₂₀ClF N₅O C₂₃H₂₆ClN₅O₂
Molecular Weight ~440 (estimated) 439.9

Arylpiperazine Derivatives with Trifluoromethyl Groups

Example: (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18, ) Key Differences:

  • Aromatic Group : 3-Trifluoromethylphenyl vs. 3-chloro-4-fluorophenyl.
  • Piperazine Substitution: 4-Hydroxyphenyl vs. tetrahydropyrazinoindazole. Implications:
  • The hydroxyl group in Compound 18 may introduce hydrogen-bonding interactions absent in the target compound, altering receptor binding profiles .

Table 2: Comparison with Trifluoromethyl-Containing Analogs

Feature Target Compound Compound 18 ()
Aromatic Group 3-Cl, 4-F phenyl 3-CF₃ phenyl
Piperazine Substitution Tetrahydropyrazinoindazolyl 4-Hydroxyphenyl
Molecular Formula C₂₂H₂₀ClF N₅O C₁₈H₁₇F₃N₂O₂

Arylpiperazine-Thiophene Hybrids

Examples : MK45 and MK47 ()
Key Differences :

  • Core Structure: Thiophene or pyridine rings vs. tetrahydropyrazinoindazole.
  • Substituents : Thiophen-2-yl or trifluoromethylphenyl vs. chloro-fluorophenyl.
    Implications :
  • The tetrahydropyrazinoindazole in the target compound provides a larger, more rigid scaffold, which may enhance selectivity for sterically constrained binding pockets.

Chlorophenylpiperazine Derivatives

Example : 4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one ()
Key Differences :

  • Substituent Position : 2-Chlorophenyl vs. 3-chloro-4-fluorophenyl.
  • Linker Length: Butanone chain vs. methanone. Implications:
  • The 2-chloro substitution may lead to steric hindrance differences compared to the 3-chloro-4-fluoro arrangement.

Table 3: Comparative Pharmacological Inference

Compound Type Advantages Limitations
Target Compound High selectivity, metabolic stability Synthetic complexity
Methoxy Analog (CAS 2034413-16-4) Easier synthesis Reduced electron-withdrawing effects
Trifluoromethyl Analogs (e.g., Compound 18) High lipophilicity Potential toxicity from CF₃ group

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